4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine
Description
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine is a sulfur-containing piperidine derivative characterized by a thioether group (S-linked 2-methylpropyl substituent) attached via an ethyl chain to the piperidine ring. Its molecular formula is C₁₀H₂₁NS, with a molecular weight of 187.39 g/mol (calculated from C: 120.10, H: 21.21, N: 14.01, S: 32.07). The compound is structurally defined by:
- A six-membered piperidine ring.
- A flexible ethyl spacer connecting the ring to the sulfur atom.
- A branched 2-methylpropyl (isobutyl) group at the sulfur center.
Its CAS registry number is 1250937-09-7 .
Properties
Molecular Formula |
C11H23NS |
|---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
4-[2-(2-methylpropylsulfanyl)ethyl]piperidine |
InChI |
InChI=1S/C11H23NS/c1-10(2)9-13-8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
SLXYURULAIXLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine typically involves the reaction of piperidine with 2-[(2-methylpropyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the piperidine ring or the sulfanyl group.
Scientific Research Applications
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
The structural and functional attributes of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine are compared below with key analogs, focusing on molecular features, substituent effects, and physicochemical properties.
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Piperidine and Related Sulfur-Containing Derivatives
*Note: PSA (polar surface area) for the target compound is inferred from structurally similar piperidine derivatives .
Detailed Analysis
Core Heterocycle Modifications
- Piperidine vs. Morpholine : The morpholine analog (Table 1, Row 2) replaces the piperidine nitrogen with an oxygen atom, increasing polarity. However, the hydrochloride salt form enhances solubility compared to the neutral thioether in the target compound .
- Phosphonothioic Esters: The phosphonothioate derivative (Row 4) replaces the thioether with a thioate (S=PO) group, introducing hydrolytic instability but enabling interactions with metalloenzymes .
Substituent Effects
- Bulk and Lipophilicity : The cyclohexylmethyl-substituted piperidine (Row 3) exhibits significantly higher molecular weight (355.32 g/mol) and lipophilicity due to aromatic and aliphatic bulky groups, making it more suited for membrane penetration .
- Triazole vs. Thioether : The triazole-containing morpholine derivative (Row 2) introduces hydrogen-bonding capacity via the triazole ring, contrasting with the purely hydrophobic 2-methylpropyl group in the target compound .
Sulfur Functionality
- Thioether vs. Thioate: The thioether group in the target compound is less reactive than the thioate in phosphonothioic esters, which may undergo hydrolysis or redox reactions .
Biological Activity
4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, a compound featuring a piperidine ring with a sulfanyl group, has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, synthesis methods, and implications for pharmacology.
Chemical Structure and Properties
The molecular structure of 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine includes:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Sulfanyl Group : Capable of forming covalent bonds with thiol groups in proteins.
- 2-Methylpropyl Chain : Contributes to the compound's unique properties.
The molecular formula is C₉H₁₅NOS, and it has a molecular weight of approximately 183.29 g/mol.
The biological activity of this compound is primarily attributed to its structural components. The sulfanyl group can interact with various biological targets, influencing cellular processes such as signaling pathways and metabolic functions. Notably, it may act as an inhibitor or modulator for specific enzymes and receptors, including:
- Neurotransmitter Receptors : Potentially influencing neurotransmission and related physiological effects.
- Cytochrome P450 Enzymes : Involved in drug metabolism, suggesting implications in pharmacokinetics.
Pharmacological Applications
Research indicates that piperidine derivatives, including 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, are explored for various therapeutic potentials:
- Analgesic Properties : Potential use in pain management.
- Antipsychotic Effects : Investigated for their capacity to modulate neurotransmitter systems.
Case Studies and Experimental Data
-
Cell Signaling Studies :
- Interaction with the MAPK/ERK pathway has been observed, crucial for cell proliferation and differentiation .
- Modulation of gene expression related to metabolic processes was noted, affecting cellular metabolism .
-
Inhibition Studies :
- The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to altered drug metabolism .
-
Synthetic Pathways :
- The synthesis typically involves several steps, including the formation of the piperidine ring and the introduction of the sulfanyl group through nucleophilic substitution reactions .
Comparative Analysis
| Property | 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine | Related Piperidine Derivatives |
|---|---|---|
| Molecular Formula | C₉H₁₅NOS | Varies |
| Molecular Weight | 183.29 g/mol | Varies |
| Biological Targets | Neurotransmitter receptors, Cytochrome P450 | Various |
| Therapeutic Potential | Analgesic, Antipsychotic | Varies |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
